4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

CAS No.: 6629-85-2

Cat. No.: VC2125496

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6629-85-2 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8) |

| Standard InChI Key | JKUDHKGYEHJGQR-UHFFFAOYSA-N |

| SMILES | CC1(COC(=O)N1)CO |

| Canonical SMILES | CC1(COC(=O)N1)CO |

Introduction

Chemical Structure and Identification

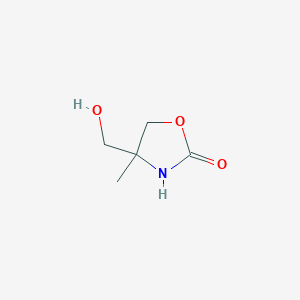

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one (CAS No. 6629-85-2) is a five-membered heterocyclic compound belonging to the oxazolidinone family. The structure features a cyclic carbamate (oxazolidinone) core with a carbonyl group at the 2-position, a nitrogen atom at the 3-position, and an oxygen atom between positions 1 and 5. What distinguishes this particular oxazolidinone is the presence of both a methyl group and a hydroxymethyl substituent at the 4-position of the ring . The hydroxymethyl group provides an additional reactive site that enhances the compound's utility in various synthetic applications, while the methyl group offers steric and electronic effects that influence the compound's reactivity patterns.

The compound's molecular formula is C₅H₉NO₃, indicating its composition of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms . The systematic IUPAC name, 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one, precisely describes its structure, with the numbers indicating the positions of the substituents on the heterocyclic ring. This nomenclature is essential for unambiguous identification in chemical databases and scientific literature.

Physical and Chemical Properties

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one exhibits distinct physical and chemical properties that determine its behavior in various applications. The compound has a molecular weight of 131.130 g/mol, which places it in the category of relatively small organic molecules . This modest size contributes to its utility as a building block in organic synthesis, as it can be readily incorporated into larger structures without introducing excessive steric hindrance.

The physical state and properties of this oxazolidinone derivative are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 131.130 g/mol |

| Molecular Formula | C₅H₉NO₃ |

| Physical State | Solid at room temperature |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 375.8±11.0 °C at 760 mmHg |

| Flash Point | 181.1±19.3 °C |

| LogP | -0.53 |

| Exact Mass | 131.058243 |

| Polar Surface Area (PSA) | 58.56000 |

| Index of Refraction | 1.457 |

| Vapor Pressure | 0.0±1.9 mmHg at 25°C |

Synthesis Methods

The synthesis of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one typically involves careful control of reaction conditions to achieve the desired stereochemistry and functionality. One common synthetic approach involves the reaction of formaldehyde with appropriate amino alcohols under controlled conditions. This method requires precise temperature control and catalyst selection to ensure high yields and purity of the final product.

Another synthetic route may involve the cyclization of suitably functionalized precursors that already contain the methyl and hydroxymethyl groups. The cyclization reaction typically requires the formation of the carbamate functionality, which constitutes the 2-position of the oxazolidinone ring. This can be achieved through the use of carbonylating agents such as phosgene derivatives or carbonyl diimidazole, though these reagents require careful handling due to their reactivity and potential toxicity.

The synthetic methodology for producing 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one has been refined over years of research to optimize yield, purity, and scalability. Modern approaches often emphasize green chemistry principles, seeking to minimize waste production and the use of hazardous reagents. These improvements have made the compound more accessible for industrial applications, where large-scale production with high efficiency is essential.

Applications

Pharmaceutical Applications

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one has significant relevance in pharmaceutical development, particularly as a building block for synthesizing more complex bioactive compounds. The oxazolidinone structural motif is well-known in medicinal chemistry for its appearance in antibacterial agents. Compounds in this class, such as linezolid, have been approved for treating infections caused by resistant Gram-positive bacteria.

Structural Features

The molecular structure of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one exhibits several important features that influence its chemical behavior and applications. The oxazolidinone ring adopts a near-planar conformation, which is stabilized by electronic effects and potential intramolecular interactions. This planarity affects the compound's ability to participate in π-stacking and other non-covalent interactions, which can be important in crystal packing and molecular recognition.

Current Research and Future Perspectives

Recent research involving 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one has focused on exploring its potential in developing new pharmaceutical agents, particularly those targeting resistant bacterial infections. The oxazolidinone scaffold continues to be of interest in antimicrobial research, with ongoing efforts to develop derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles.

In the field of materials science, investigations into polymers containing oxazolidinone units are examining their potential for creating biodegradable materials with controlled degradation rates. These materials could find applications in medical devices, drug delivery systems, and environmentally friendly packaging. The specific contribution of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one to these polymer systems lies in its ability to introduce both rigidity and functionality.

Future research directions may include exploring the compound's potential in asymmetric synthesis, where the oxazolidinone ring could serve as a chiral auxiliary for stereoselective transformations. Additionally, the development of more efficient and environmentally friendly synthetic routes to 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one itself remains an area of interest, particularly for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume